1-methyl-N,N'-di(naphthalen-1-yl)-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-alkylation: The pyrazole core is then alkylated using methyl iodide or a similar alkylating agent.
Naphthyl substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Naphthyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Materials Science: As a building block for the synthesis of advanced materials with unique electronic, optical, or mechanical properties.
Agrochemicals: As a potential pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-N~3~,N~5~-DI(2-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Similar structure with 2-naphthyl groups instead of 1-naphthyl groups.
1-METHYL-N~3~,N~5~-DI(PHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Similar structure with phenyl groups instead of naphthyl groups.
Uniqueness
1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to the presence of 1-naphthyl groups, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C26H20N4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-methyl-3-N,5-N-dinaphthalen-1-ylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C26H20N4O2/c1-30-24(26(32)28-22-15-7-11-18-9-3-5-13-20(18)22)16-23(29-30)25(31)27-21-14-6-10-17-8-2-4-12-19(17)21/h2-16H,1H3,(H,27,31)(H,28,32) |
InChI Key |
AYNOAFKHSPVKCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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